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molecular formula C32H30F3N5O7S2 B605356 Alvelestat tosylate CAS No. 1240425-05-1

Alvelestat tosylate

Cat. No. B605356
M. Wt: 717.74
InChI Key: YLZZBCWZQPXIHL-UHFFFAOYSA-N
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Patent
US08232296B2

Procedure details

To compound (I) (3 g, 1.0 mol eq, limiting reagent) was charged tetrahydrofuran (120 mL, 40 rel vol). The temperature was adjusted to 65° C. and a solution formed. p-Toluenesulfonic acid monohydrate (1.06 g, 1.0 mol eq) was dissolved in tetrahydrofuran (6.0 mL, 2 rel vol). This solution was charged to the reaction. Following stirring and cooling, the solid was isolated by filtration, washed with tetrahydrofuran (6.0 mL, 2 rel vol) and dried to constant weight yielding the compound (I) tosylate (3.52 g, 4.90 mmol, 89%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][C:13]1[N:18]([C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[CH:20]=2)[C:17](=[O:29])[C:16]([C:30]([NH:32][CH2:33][C:34]2[CH:39]=[CH:38][C:37]([S:40]([CH3:43])(=[O:42])=[O:41])=[CH:36][N:35]=2)=[O:31])=[CH:15][C:14]=1[C:44]1[N:48]([CH3:49])[N:47]=[CH:46][CH:45]=1.O.[C:51]1([CH3:61])[CH:56]=[CH:55][C:54]([S:57]([OH:60])(=[O:59])=[O:58])=[CH:53][CH:52]=1>O1CCCC1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[CH3:12][C:13]1[N:18]([C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:27])([F:26])[F:28])[CH:20]=2)[C:17](=[O:29])[C:16]([C:30]([NH:32][CH2:33][C:34]2[CH:39]=[CH:38][C:37]([S:40]([CH3:43])(=[O:42])=[O:41])=[CH:36][N:35]=2)=[O:31])=[CH:15][C:14]=1[C:44]1[N:48]([CH3:49])[N:47]=[CH:46][CH:45]=1.[S:57]([C:54]1[CH:55]=[CH:56][C:51]([CH3:61])=[CH:52][CH:53]=1)([O-:60])(=[O:59])=[O:58] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)NCC1=NC=C(C=C1)S(=O)(=O)C)C1=CC=NN1C
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
Following stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 65° C.
CUSTOM
Type
CUSTOM
Details
a solution formed
ADDITION
Type
ADDITION
Details
This solution was charged to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the solid was isolated by filtration
WASH
Type
WASH
Details
washed with tetrahydrofuran (6.0 mL, 2 rel vol)
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)NCC1=NC=C(C=C1)S(=O)(=O)C)C1=CC=NN1C
Name
Type
product
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.9 mmol
AMOUNT: MASS 3.52 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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